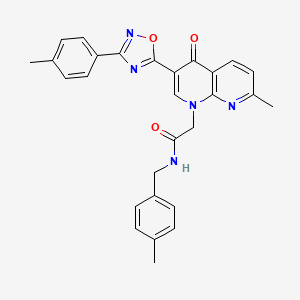

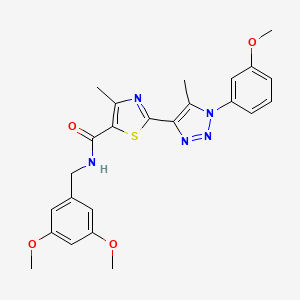

N-isobutyl-3-methyl-1,2,4-thiadiazole-5-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-isobutyl-3-methyl-1,2,4-thiadiazole-5-carboxamide” is a derivative of the 1,3,4-thiadiazole class of compounds . Thiadiazole is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms . It is known for its wide range of pharmacological properties, including antiviral, antibacterial, antifungal, antiparasitic, anti-inflammatory, and anticancer activities .

Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives often involves the use of N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials . The targeted 1,3,4-thiadiazolyl derivatives are prepared by the reaction of 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives .Molecular Structure Analysis

Thiadiazole is a versatile scaffold widely studied in medicinal chemistry. Its mesoionic character allows thiadiazole-containing compounds to cross cellular membranes and interact strongly with biological targets . This is likely due to the presence of the sulfur atom, which contributes to their relatively good liposolubility .Chemical Reactions Analysis

1,3,4-thiadiazoles are formed via reactions of hydrazonoyl halides with potassium thiocyanate, thiosemicarbazide and its aryl derivatives, or carbon disulfide . They can also be formed through reactions of N-benzylidenebenzohydrazonoyl chloride with potassium ethyl xanthate, N-phenylbenzohydrazonoyl chloride with phenylisothiocyanate, or coupling of aroyldimethylsulfonium bromides with N-nitroso-N-arylacetamide .科学的研究の応用

Synthetic Chemistry and Drug Precursors

N-isobutyl-3-methyl-1,2,4-thiadiazole-5-carboxamide is involved in the synthesis of various heterocyclic compounds, demonstrating its versatility in drug development and chemical synthesis. For example, it's utilized in the creation of antitumor drugs through interaction with alkyl isocyanates, leading to N-substituted 1-carbamoylimidazoles and further cyclization to imidazo[5,1-d][1,2,3,5]tetrazin-4(3H)-ones, including temozolomide, a well-known antitumor drug (Wang et al., 1997). Moreover, 3,5-disubstituted 1,2,4-thiadiazoles have been prepared through oxidative dimerization of thioamides, showcasing the compound's utility in synthesizing structurally diverse molecules with potential biological activities (Takikawa et al., 1985).

Antimicrobial and Anticancer Research

This compound also finds applications in antimicrobial and anticancer research. Substituted isosteres of pyridine- and pyrazinecarboxylic acids, including structures related to 1,2,4-thiadiazoles, have been synthesized and evaluated against Mycobacterium tuberculosis, indicating its relevance in developing new antimycobacterial agents (Gezginci et al., 1998). Additionally, novel thiazole and 1,3,4-thiadiazole derivatives incorporating the thiazole moiety have shown potent anticancer activities, highlighting the potential for developing new therapeutic agents (Gomha et al., 2017).

作用機序

While the exact mechanism of action for “N-isobutyl-3-methyl-1,2,4-thiadiazole-5-carboxamide” is not specified in the search results, it is known that thiadiazole derivatives demonstrate efficacy across various cancer models . They are able to cross cellular membranes and interact strongly with biological targets due to their mesoionic nature .

特性

IUPAC Name |

3-methyl-N-(2-methylpropyl)-1,2,4-thiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3OS/c1-5(2)4-9-7(12)8-10-6(3)11-13-8/h5H,4H2,1-3H3,(H,9,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAQHAFAAWYSRLA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=N1)C(=O)NCC(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-isobutyl-3-methyl-1,2,4-thiadiazole-5-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[1-(2-Methylphenyl)pyrazol-3-yl]ethanamine](/img/structure/B2602582.png)

![Spiro[2.3]hexan-4-one](/img/structure/B2602585.png)

![Methyl 2-[1-(aminomethyl)cyclobutyl]acetate;hydrochloride](/img/structure/B2602588.png)

![2-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-4-(2-thienyl)pyrimidine](/img/structure/B2602590.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,2-diphenylacetamide](/img/structure/B2602594.png)

![2-[(5-Phenyl-1,2-oxazol-3-yl)formamido]propanoic acid](/img/structure/B2602599.png)